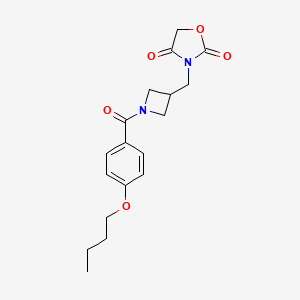

![molecular formula C20H15ClN6O4S B2476971 N1-(2-(2-(4-氯苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)-N2-(4-硝基苯基)草酰胺 CAS No. 894037-61-7](/img/structure/B2476971.png)

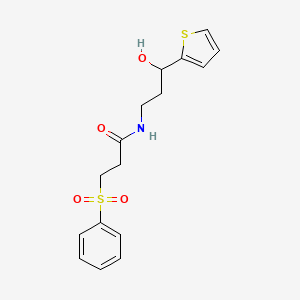

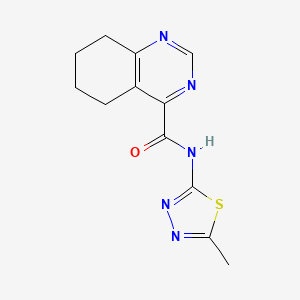

N1-(2-(2-(4-氯苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)-N2-(4-硝基苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazolo[3,2-b][1,2,4]triazole is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

A series of novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols .Chemical Reactions Analysis

Thiazolo[3,2-b][1,2,4]triazole-6-ones have been synthesized using various synthetic methods that provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .科学研究应用

合成和化学性质

- 这种化合物是一类已经合成并研究其独特化学性质的化学品族的一部分。它与能够发生环缩合反应的化合物密切相关,导致形成具有潜在应用于不同领域(如材料科学和化学合成)的各种化学结构 (Liu, Kang-chien et al., 1987)。

抗菌应用

- 结构类似于N1-(2-(2-(4-氯苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)-N2-(4-硝基苯基)草酰胺的化合物已被合成并评估其抗菌性能。这些研究表明在开发新的抗菌剂方面可能有潜在应用 (Abdel-Monem, W. R., 2010),(Bărbuceanu, Ștefania-Felicia等,2009)。

抗癌应用

- 类似的噻唑并[3,2-b][1,2,4]三唑化合物已被研究其抗癌性能,表明像N1-(2-(2-(4-氯苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)-N2-(4-硝基苯基)草酰胺这样的化合物可能在癌症治疗或研究中具有潜在用途 (Lesyk, Roman et al., 2007)。

绿色合成

- 这种化合物与使用绿色化学原则合成的化学品相关,表明它可能在环保制造过程中的潜在用途,或作为绿色化学教育中的案例研究 (Kumar, Surender & Sharma, D., 2017)。

未来方向

The thiazolo[3,2-b][1,2,4]triazole scaffold has shown potential in drug discovery, particularly in the development of anticancer agents . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

作用机制

Target of Action

Compounds with similar structures, such as non-steroidal anti-inflammatory drugs (nsaids), are known to target cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

Based on the structural similarity to nsaids, it can be hypothesized that this compound may inhibit the cox enzymes, thereby reducing the production of prostaglandins . This would result in decreased inflammation and pain.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound could potentially disrupt this pathway, leading to reduced production of prostaglandins and thus decreased inflammation and pain .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in the production of prostaglandins, leading to decreased inflammation and pain . .

属性

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN6O4S/c21-13-3-1-12(2-4-13)17-24-20-26(25-17)16(11-32-20)9-10-22-18(28)19(29)23-14-5-7-15(8-6-14)27(30)31/h1-8,11H,9-10H2,(H,22,28)(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQACCJPOLPSHMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476890.png)

![7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2476898.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2476899.png)

![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)